N-(5-bromopyridin-2-yl)-N-methylacetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-N-methylacetamide is an organic compound that belongs to the class of N-arylamides This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-N-methylacetamide typically involves the reaction of 5-bromo-2-aminopyridine with acetic anhydride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The reaction can be represented as follows:
[ \text{5-bromo-2-aminopyridine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly employed.
Major Products
Substitution: Products include N-(5-substituted-pyridin-2-yl)-N-methylacetamide derivatives.
Oxidation: N-oxide derivatives.
Reduction: De-brominated pyridine derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)-N-methylacetamide
- N-(5-chloropyridin-2-yl)-N-methylacetamide
- N-(5-fluoropyridin-2-yl)-N-methylacetamide
Uniqueness
N-(5-bromopyridin-2-yl)-N-methylacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEOFUANYGHFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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